molecular formula C6H12Cl2O B13706415 1-Chloro-5-(chloromethoxy)pentane CAS No. 145912-11-4

1-Chloro-5-(chloromethoxy)pentane

Cat. No.: B13706415
CAS No.: 145912-11-4
M. Wt: 171.06 g/mol
InChI Key: WSWBUHKAEYYIQQ-UHFFFAOYSA-N
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Description

1-Chloro-5-(chloromethoxy)pentane is a halogenated ether with a linear pentane backbone substituted by chlorine at position 1 and a chloromethoxy (-OCH₂Cl) group at position 5. This compound is structurally characterized by two chlorine atoms and an ether linkage, making it reactive in nucleophilic substitution and elimination reactions.

Properties

CAS No.

145912-11-4

Molecular Formula

C6H12Cl2O

Molecular Weight

171.06 g/mol

IUPAC Name

1-chloro-5-(chloromethoxy)pentane

InChI

InChI=1S/C6H12Cl2O/c7-4-2-1-3-5-9-6-8/h1-6H2

InChI Key

WSWBUHKAEYYIQQ-UHFFFAOYSA-N

Canonical SMILES

C(CCOCCl)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-(chloromethoxy)pentane can be synthesized through several methods. One common approach involves the reaction of 1,5-pentanediol with thionyl chloride (SOCl2) to form 1,5-dichloropentane, which is then reacted with sodium methoxide (NaOCH3) to yield the desired product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of 1-Chloro-5-(chloromethoxy)pentane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-(chloromethoxy)pentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorinated compound into alcohols or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3) are commonly used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed:

    Nucleophilic Substitution: Formation of ethers, alcohols, or amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-Chloro-5-(chloromethoxy)pentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-5-(chloromethoxy)pentane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This process is facilitated by the electron-withdrawing effect of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 1-chloro-5-(chloromethoxy)pentane, differing in substituents, functional groups, or saturation:

1-Chloro-5-methoxy-2-pentene (CAS 3577-82-0)
  • Formula : C₆H₁₁ClO
  • Molecular Weight : 134.60 g/mol
  • Structure : Contains a double bond at position 2 and a methoxy (-OCH₃) group at position 5.
  • Key Differences : Lack of chlorine in the methoxy group and presence of unsaturation increase reactivity toward addition reactions (e.g., hydrogenation) compared to the fully saturated target compound .
5-Chloro-1-pentene (CAS 928-50-7)
  • Formula : C₅H₉Cl
  • Molecular Weight : 104.58 g/mol
  • Structure : Terminal alkene with chlorine at position 5.
  • Key Differences : Absence of oxygen-containing groups limits polarity and reactivity to electrophilic additions (e.g., hydrohalogenation) .
5-Chloro-1-pentanol (CAS 78915)
  • Formula : C₅H₁₁ClO
  • Molecular Weight : 122.59 g/mol
  • Structure : Primary alcohol with chlorine at position 5.
  • Key Differences : Hydroxyl group enables hydrogen bonding and participation in esterification or oxidation reactions, unlike the ether linkage in the target compound .
5-Chloro-2-pentanone ethylene ketal (CAS 5978-08-5)
  • Formula : C₇H₁₃ClO₂
  • Molecular Weight : 164.62 g/mol
  • Structure : Ketone protected as a ketal, with chlorine at position 5.
  • Key Differences : Ketal functionality enhances stability under basic conditions but reduces reactivity compared to free ketones or ethers .
1-Chloro-1-methylcyclopentane (CAS 6196-85-6)
  • Formula : C₆H₁₁Cl
  • Molecular Weight : 118.60 g/mol
  • Structure : Cyclic chlorinated compound with a methyl substituent.
  • Key Differences : Ring strain and steric hindrance alter reaction pathways (e.g., favoring elimination over substitution) .

Physical and Chemical Properties Comparison

Compound Boiling Point (°C) Density (g/cm³) Solubility Reactivity Highlights
1-Chloro-5-(chloromethoxy)pentane* Not reported Not reported Likely low in water Susceptible to SN2 at Cl sites; ether cleavage
1-Chloro-5-methoxy-2-pentene Not reported Not reported Low polarity Addition reactions (e.g., halogenation)
5-Chloro-1-pentene 67–69 (at 145 mmHg) 0.968 Insoluble in water Electrophilic addition (e.g., HCl addition)
5-Chloro-1-pentanol Not reported 1.06 Miscible in polar solvents Esterification, oxidation to ketones
5-Chloro-2-pentanone ketal Not reported 1.09 Organic solvents Acid-catalyzed ketal hydrolysis

*Inferred properties based on analogs.

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